molecular formula C10H10N2O2 B1609245 ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 67058-73-5

ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B1609245
CAS No.: 67058-73-5
M. Wt: 190.2 g/mol
InChI Key: JVRSJHUCDKAJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Molecular Geometry

Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate exhibits a fused pyrrolopyridine core with an ethyl ester substituent at position 3. While specific crystallographic data (e.g., unit cell parameters) for this compound are not explicitly reported in the literature, related pyrrolopyridine derivatives (e.g., 1-tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester) reveal a planar aromatic system with alternating single and double bonds. The pyrrolo[2,3-c]pyridine scaffold typically adopts a bicyclic structure where the pyrrole ring is fused to the pyridine ring at positions 2 and 3, creating a conjugated π-system. The ethyl ester group introduces steric bulk and electronic effects, influencing molecular packing and intermolecular interactions (e.g., hydrogen bonding or van der Waals forces).

Key Structural Features

Feature Description
Core Structure Bicyclic pyrrolo[2,3-c]pyridine with fused pyrrole (positions 1–2) and pyridine (positions 3–8) rings.
Substituents Ethyl ester at position 3; no reported substituents at positions 4, 5, or 6.
Conformation Planar aromatic system with delocalized π-electrons; ester group in trans-configuration.

The absence of crystallographic data for the exact compound necessitates reliance on computational models or analogous structures. For instance, 1H-pyrrolo[3,2-c]pyridine derivatives often show dihedral angles between fused rings of ~0°, indicating coplanarity.

Spectroscopic Identification (NMR, IR, MS)

This compound is characterized by distinct spectroscopic signatures corresponding to its aromatic and ester functionalities.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum typically displays:

  • Aromatic protons : Deshielded signals in the 7.0–9.0 ppm range, with splitting patterns dependent on neighboring substituents. For example, protons adjacent to the ester group may exhibit coupling constants J = 1.5–3.0 Hz.
  • Ester ethoxy group : A triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) due to spin-spin coupling with the ethyl group.
  • Pyrrole NH proton : Absence of a signal in the free base form, as the ester is fully deprotonated.
Proton Environment Chemical Shift (δ, ppm) Multiplicity Source
Pyridine C-H (positions 4/6) 7.5–8.5 Singlet or doublet
Pyrrole C-H (positions 1/2) 6.5–7.0 Doublet or triplet
Ethyl CH₃ 1.3 Triplet
Ethyl CH₂ 4.2 Quartet

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • C=O stretch (ester) : Strong peak at ~1700–1750 cm⁻¹.
  • Aromatic C-H out-of-plane bending : Peaks at ~800–900 cm⁻¹, indicative of pyrrole and pyridine ring vibrations.
  • C-O-C stretch (ester) : Medium-intensity peaks at ~1250–1300 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 190.2 (C₁₀H₁₀N₂O₂). Fragmentation patterns include:

  • Loss of ethyl group : m/z 162.1 (C₉H₈N₂O) via cleavage of the ester bond.
  • Decarboxylation : m/z 154.1 (C₉H₈N₂) from removal of CO₂.

Comparative Analysis of Tautomeric Forms

This compound does not readily undergo tautomerism due to the stability of the ester group. However, its parent carboxylic acid (1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid) may exist in keto-enol equilibrium under acidic/basic conditions.

Tautomerism in the Carboxylic Acid Derivative

Form Stability Key Factors
Keto More stable Dominant form in non-polar solvents; stabilized by conjugation with the pyridine ring.
Enol Less stable Favored in polar, hydrogen-bonding environments; transient in solution.

The enol form is often stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the pyrrole nitrogen, though this interaction is less significant in the ester derivative.

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRSJHUCDKAJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411508
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67058-73-5
Record name Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67058-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization from 2-Aminopyridine and Ethyl Acetoacetate

A common synthetic approach involves the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by intramolecular cyclization to form the fused pyrrolo[2,3-c]pyridine core with an ester group at position 3.

  • Reagents: 2-Aminopyridine, ethyl acetoacetate, base (e.g., sodium ethoxide or potassium carbonate).
  • Solvent: Ethanol or other polar solvents.
  • Conditions: Heating under reflux to promote cyclization.
  • Outcome: Formation of this compound in moderate to good yields.

This method is widely reported for its straightforwardness and scalability for industrial production, with optimization often focusing on reaction time and temperature to maximize yield and purity.

Alternative Route via Halogenated Pyridine Derivatives

Another approach involves starting from halogenated pyridine derivatives, such as 4-chloro-1H-pyrrolo[2,3-c]pyridine, followed by nucleophilic substitution and esterification steps.

  • Step 1: Protection of pyrrole nitrogen using silyl protecting groups (e.g., triisopropylsilyl chloride).
  • Step 2: Lithiation using sec-butyllithium at low temperature (−78°C), followed by reaction with ethyl chloroformate to introduce the ester group.
  • Step 3: Deprotection and purification steps.
  • Conditions: Reactions typically carried out in dry tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
  • Yields: High yields reported for intermediate and final products (e.g., 84% for protected intermediates).

This route allows for selective functionalization and is useful when specific substitution patterns are required.

Hydrolysis and Derivatization

Post-synthesis, the ester group can be hydrolyzed under basic conditions to afford the corresponding carboxylic acid, which can be further derivatized to amides or other functional groups.

  • Hydrolysis Conditions: Treatment with 1 M or 2 M sodium hydroxide in ethanol under reflux for 1–2 hours.
  • Work-up: Acidification to pH ~4 to precipitate the acid.
  • Yields: High yields (up to 95%) of carboxylic acid derivatives reported.

Subsequent amidation reactions can be carried out using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF at moderate temperatures (55–60°C), often under microwave irradiation for enhanced reaction rates.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization from 2-aminopyridine + ethyl acetoacetate Base (NaOEt, K2CO3), reflux Ethanol Reflux (~78°C) Moderate to Good Common industrial method
Protection of pyrrole N Triisopropylsilyl chloride, NaH DMF 0 to 5°C 84 Protects pyrrole nitrogen for selective lithiation
Lithiation and esterification sec-BuLi, ethyl chloroformate THF −78°C High Introduces ester at C3 position
Deprotection Tetrabutylammonium fluoride (TBAF) THF Room temperature Quantitative Removes silyl protecting group
Ester hydrolysis NaOH (1–2 M), reflux EtOH/H2O Reflux 71–95 Converts ester to carboxylic acid
Amidation EDC, HOBt, amines, DIPEA, microwave DMF, n-BuOH, NMP 55–160°C (microwave) High For further functionalization

Research Findings and Optimization Notes

  • The use of microwave-assisted synthesis significantly accelerates amidation steps, improving yields and reducing reaction times.
  • Protection of the pyrrole nitrogen is critical for regioselective lithiation and subsequent ester introduction, avoiding side reactions.
  • Hydrolysis under mild basic conditions preserves the integrity of the fused ring system while efficiently converting esters to acids.
  • The choice of coupling reagents (EDC/HOBt) facilitates efficient amide bond formation, enabling further derivatization for biological activity studies.
  • Structural modifications on the pyrrolo[2,3-c]pyridine scaffold influence biological activity, as demonstrated in related pyrrolo[2,3-b]pyridine derivatives targeting JAK3 kinase.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for generating bioactive derivatives:

Table 1: Hydrolysis Conditions and Outcomes

ConditionsReagentsProductKey ObservationsSource
Basic hydrolysis2.5 N NaOH, 50°C1H-pyrrolo[2,3-c]pyridine-3-carboxylic acidRequires acidification (HCl) for precipitation
Acidic hydrolysisH₂SO₄, H₂O, refluxSame as aboveSlower kinetics vs. basic

Nucleophilic Substitution at the Ester Group

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling amidation and transesterification:

Table 2: Nucleophilic Reactions

Reaction TypeReagents/ConditionsProductNotesSource
AmidationNH₃ or amines, ethanol, Δ1H-pyrrolo[2,3-c]pyridine-3-carboxamideHigher yields with primary amines
TransesterificationROH (e.g., MeOH), H⁺Methyl/other alkyl estersAcid catalysis required

Functionalization of the Pyrrolo-Pyridine Core

The aromatic system participates in electrophilic substitution and cross-coupling reactions, though direct examples require halogenated precursors:

Table 3: Aromatic Ring Modifications

Reaction TypeReagentsProductConditionsSource
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂3-Aryl-pyrrolo[2,3-c]pyridine derivativesRequires brominated analog
Nitration/SulfonationHNO₃/H₂SO₄ or SO₃Nitro/sulfo derivativesPositional selectivity varies

Reduction and Oxidation

The ester and heterocyclic moieties exhibit redox activity:

  • Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, forming 3-(hydroxymethyl)-1H-pyrrolo[2,3-c]pyridine.

  • Oxidation : Strong oxidants (e.g., KMnO₄) degrade the pyrrole ring, limiting utility.

Key Reaction Mechanisms

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base deprotonating water to enhance nucleophilicity .

  • Amidation : Ammonia attacks the electrophilic carbonyl carbon, followed by ethanol elimination.

Scientific Research Applications

Cancer Therapy

One of the most promising applications of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is in cancer treatment. Research indicates that this compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are often overexpressed in various tumors. In vitro studies have demonstrated that derivatives of this compound effectively inhibit FGFR activity, suggesting its potential as an anti-cancer agent .

Table 1: Summary of Anticancer Activity Studies

StudyCompound TestedCancer TypeIC50 (nM)Mechanism
This compoundBreast Cancer25FGFR inhibition
Compound 4hOvarian Cancer7FGFR inhibition

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have shown significant inhibition of inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • A study exploring the activity against breast cancer cells found that the compound not only inhibited cell proliferation but also induced apoptosis in cancerous cells, demonstrating its dual mechanism of action .
  • Another investigation highlighted the compound's ability to enhance insulin sensitivity in adipocytes, suggesting potential applications in metabolic disorders alongside its anticancer properties .

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can potentially halt the progression of certain types of cancer .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate (CAS 33402-75-4)
  • Key Difference : The ester group is at the 4-position, altering electronic distribution and steric interactions.
  • Synthesis : Prepared via similar hydrogenation methods but requires regioselective functionalization.
Ethyl 1H-Pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 178896-76-9)
  • Key Difference : The pyrrole ring is fused at the [3,2-b] position instead of [2,3-c], modifying π-π stacking interactions.
  • Properties : Similar molecular weight (190.20 g/mol) but distinct NMR profiles due to ring fusion differences [16].

Functional Group Variations

Methyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 108128-12-7)
  • Key Difference : Methyl ester instead of ethyl, reducing lipophilicity (LogP difference: ~0.5).
  • Bioavailability : Lower metabolic stability compared to ethyl esters due to faster hydrolysis by esterases [11][13].
Ethyl 4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 1234616-12-6)
  • Key Difference : Chlorine substituent at the 4-position enhances electrophilicity.
  • Reactivity : Participates in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis [17].
Ethyl 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 54451-81-9)
  • Key Difference : Oxo group at the 2-position introduces hydrogen-bonding capability.
  • Applications : Used as a scaffold for kinase inhibitors due to its planar, hydrogen-bond-accepting motif [18].

Biological Activity

Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole moiety fused to a pyridine ring, which contributes to its unique biological activity. The compound's structure allows it to interact with various molecular targets, particularly in signaling pathways involved in cell growth and immune response.

Target of Action

Research indicates that this compound may inhibit Janus kinase 3 (JAK3), a member of the Janus kinase family. This inhibition affects the JAK-STAT signaling pathway, which is crucial for many biological processes including:

  • Immune Response : Modulating cytokine signaling.
  • Cell Growth : Influencing proliferation and differentiation.
  • Apoptosis : Regulating cell death mechanisms.

Mode of Action

The presence of an NH moiety at the C4 position is believed to be critical for JAK inhibition. This structural feature enhances the compound's ability to interfere with kinase activity, leading to significant biological effects such as reduced cell migration and invasion capabilities in cancer models.

Anticancer Properties

This compound has shown promise in various studies as an anticancer agent. Its derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, demonstrating:

  • Inhibition of Tumor Cell Proliferation : Compounds derived from this scaffold exhibited IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors.
  • Induction of Apoptosis : Certain derivatives led to increased apoptosis in breast cancer cells, indicating their potential as therapeutic agents in oncology .

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics .
  • Antiviral Effects : Studies have indicated moderate anti-HIV activity among related compounds, suggesting potential applications in antiviral therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that similar compounds exhibit high total clearance and low oral bioavailability. This suggests that while they may be effective at low concentrations, their metabolic stability could limit their therapeutic use unless optimized for better absorption and retention in vivo .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityRemarks
Pyrrolo[3,4-c]pyridines Analgesic, sedativeEffective against nervous system diseases
Indole Derivatives Diverse activities including anticancerShare structural similarities with pyrroles
FGFR Inhibitors Potent against FGFR1, 2, and 3Significant implications for cancer therapy

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A derivative of this compound was tested against ovarian cancer cells, showing moderate cytotoxicity while sparing non-cancerous cells. This highlights its potential as a selective anticancer agent .
  • Antimicrobial Evaluation :
    • Research demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their viability as new antimicrobial agents in clinical settings .

Q & A

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Screen catalysts (e.g., Pd(PPh₃)₄ vs. Xantphos-Pd-G3) to suppress byproducts.
  • Purify via preparative HPLC or recrystallization to isolate high-purity products .

How can computational methods enhance the design of novel ethyl pyrrolopyridine derivatives?

Advanced Research Question
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) enable:

  • Reaction Mechanism Elucidation : Predicting intermediates and transition states for cyclization steps .
  • Solvent Effect Modeling : Calculating solvation energies to optimize solvent systems (e.g., DMF vs. THF) .
  • Electronic Property Prediction : Estimating HOMO/LUMO gaps to guide substituent selection for bioactivity .

Case Study : ICReDD’s workflow integrates quantum chemistry with experimental data to prioritize reaction conditions, reducing trial-and-error experimentation by 40% .

What advanced spectroscopic techniques resolve structural ambiguities in ethyl pyrrolopyridine derivatives?

Basic/Advanced Crossover Question

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to differentiate between regioisomers. For example, the methyl group at δ 2.22 ppm in derivative 215 confirms substitution at the pyrrole 3-position .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., ESIMS m/z 402.2 for 215 vs. 328.2 for simpler analogs) .
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., lactam vs. lactim forms) using bond length analysis (C=O at 1.21 Å vs. C–O at 1.34 Å) .

How should researchers address discrepancies in reported spectral data for pyrrolopyridine analogs?

Advanced Research Question
Example Contradiction : Conflicting NMR shifts for similar compounds (e.g., δ 7.24–4.26 ppm in 215 vs. δ 7.00–7.34 ppm in 211 ) .
Methodological Resolution :

Cross-Validate with Multiple Techniques : Pair NMR with IR (C=O stretch at ~1700 cm⁻¹) or UV-Vis (λmax ~270 nm for conjugated systems).

Reproduce Under Identical Conditions : Standardize solvent (DMSO-d₆ vs. CDCl₃) and temperature.

Leverage Computational NMR Prediction : Tools like ACD/Labs or Gaussian NMR simulations reduce assignment errors .

What derivatization strategies enhance the bioactivity of the ethyl pyrrolopyridine scaffold?

Advanced Research Question
Key Strategies :

  • Bioisosteric Replacement : Substitute the ester group with amides (e.g., 189 with a pyrazole-carboxamide moiety) to improve metabolic stability .
  • Fragment Hybridization : Attach privileged fragments (e.g., trifluoromethylpyridine in 189 ) to enhance target binding .
  • Prodrug Design : Convert the ethyl ester to a phosphate salt for improved aqueous solubility .

Q. Characterization Workflow :

In Vitro Assays : Screen for kinase inhibition or cytotoxicity.

ADMET Profiling : Use HPLC-MS to assess metabolic stability in liver microsomes .

Table 1: Key Synthetic and Analytical Data from Literature

CompoundYieldKey Characterization MethodsNotable SubstituentsReference
211 72%¹H NMR, ESIMS, HPLC3,4-Difluorophenylmethyl
215 23%¹H NMR (300 MHz), HRMS3-Fluoro-2-iodobenzoyl
189 28%¹H NMR (400 MHz), X-rayTrifluoromethylpyridine
ICReDD WorkflowN/AComputational/experimental hybridReaction condition screening

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.